molecular formula C12H15F2N B1421459 [1-(2,6-Difluorophenyl)cyclopentyl]methanamine CAS No. 1235439-03-8

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

Cat. No.: B1421459
CAS No.: 1235439-03-8
M. Wt: 211.25 g/mol
InChI Key: OPMVQGTXUIMFNO-UHFFFAOYSA-N
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Description

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine (CAS: 258513-41-6) is a halogenated aromatic amine characterized by a cyclopentyl ring attached to a methanamine group and a 2,6-difluorophenyl substituent. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. The compound was listed as discontinued by CymitQuimica in 2025, but its analogs remain under investigation for applications such as CNS drug development and catalysis .

Properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMVQGTXUIMFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The most common and documented method for synthesizing [1-(2,6-Difluorophenyl)cyclopentyl]methanamine is through a nucleophilic substitution reaction involving:

  • Starting Materials:

    • 2,6-Difluorobenzyl chloride
    • Cyclopentylamine
  • Reaction Conditions:

    • The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chloride by the amine nucleophile.
    • Controlled temperature conditions are maintained to optimize yield and minimize side reactions.
    • Solvent systems are chosen to dissolve both reactants and support the nucleophilic substitution, often polar aprotic solvents or aqueous-organic mixtures.
  • Reaction Mechanism:
    The amine group of cyclopentylamine attacks the electrophilic benzylic carbon of 2,6-difluorobenzyl chloride, displacing the chloride ion and forming the target amine compound.

  • Industrial Scale Considerations:

    • Larger scale syntheses follow similar principles but include optimizations such as continuous stirring, temperature control, and purification steps to enhance yield and purity.
    • Bases used may vary depending on scale and cost-efficiency.
Parameter Typical Conditions Notes
Reactants 2,6-Difluorobenzyl chloride, cyclopentylamine Stoichiometric or slight excess of amine
Base Sodium hydroxide or potassium carbonate Facilitates nucleophilic substitution
Solvent Polar aprotic solvents or aqueous-organic mixtures Ensures solubility and reaction rate
Temperature Ambient to moderate heating (e.g., 25-80°C) Controlled to optimize yield
Reaction Time Several hours (e.g., 4-16 h) Dependent on scale and conditions
Purification Extraction, crystallization, chromatography Removes impurities and unreacted materials

Summary Table of Preparation Method

Step Description Key Parameters Outcome
1. Reactant Mixing Combine 2,6-difluorobenzyl chloride and cyclopentylamine Stoichiometric ratio, solvent Formation of reaction mixture
2. Base Addition Add sodium hydroxide or potassium carbonate Base concentration, temperature Facilitates nucleophilic substitution
3. Reaction Incubation Stir at controlled temperature for several hours 25-80°C, 4-16 hours Completion of substitution
4. Work-up Extraction and purification Solvent extraction, chromatography Isolated pure amine compound
5. Characterization NMR, LC-MS, melting point analysis Analytical techniques Verification of structure and purity

Chemical Reactions Analysis

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using in the presence of a to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.

Scientific Research Applications

Neurological Disorders

Research indicates that [1-(2,6-Difluorophenyl)cyclopentyl]methanamine exhibits significant potential in treating neurological disorders. It is being studied for its effects on adenosine receptors, which play a crucial role in various brain functions. The compound has shown promise in the treatment of conditions such as:

  • Parkinson's Disease
  • Cognitive Impairment
  • Epilepsy

A study highlighted its ability to penetrate the blood-brain barrier effectively, making it a candidate for therapies aimed at central nervous system disorders .

Cancer Treatment

The compound is also being explored for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Renal Cell Carcinoma (RCC)
  • Breast Cancer

The National Cancer Institute's Developmental Therapeutics Program has evaluated its cytotoxicity across a panel of cancer cell lines, revealing significant growth inhibition rates .

Case Study 1: Proteasome Inhibition

A study investigated the use of derivatives similar to [1-(2,6-Difluorophenyl)cyclopentyl]methanamine as proteasome inhibitors. The findings suggested that compounds with similar structures could inhibit the activity of the Trypanosoma brucei chymotrypsin-like activity, showcasing their potential in treating parasitic infections alongside cancer therapies .

CompoundDose (mg/kg)Cure Rate (%)
Compound 110 bid100
Compound 23 bid66.67
Compound 31 bid66.67

Case Study 2: Anticancer Activity

In another examination focusing on anticancer activity, [1-(2,6-Difluorophenyl)cyclopentyl]methanamine was assessed for its efficacy against human tumor cells. The results indicated a mean GI50 value of approximately 15.72 µM, suggesting it possesses significant antitumor activity .

Mechanism of Action

The mechanism of action of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2,6-Difluorobenzylamine (IUPAC: (2,6-difluorophenyl)methanamine):

    • Molecular Weight: 143.14 g/mol; Boiling Point: 174–177°C; Density: 1.197 g/cm³ .
    • Lacks the cyclopentyl group, resulting in reduced steric hindrance and lower lipophilicity compared to the cyclopentyl derivative.
    • NMR data (DMSO-$d6$): $^1$H δ 4.04 (s, 2H, CH$2$), $^{13}$C δ 29.9 (CH$_2$) .
  • (R)-1-(2,6-Difluorophenyl)ethanamine (CAS: 1217453-91-2):

    • Molecular Weight: 157.16 g/mol; Substitution: Ethylamine chain instead of cyclopentyl.
    • The ethyl group introduces intermediate steric bulk compared to benzylamine and cyclopentyl derivatives .
  • (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS: 115816-31-4):

    • Molecular Formula: C${10}$H${12}$ClN; Cyclopropane ring increases ring strain but enhances metabolic stability relative to cyclopentyl analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP* (Predicted) Key Structural Feature
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine ~197.21† N/A ~2.8 Cyclopentyl, 2,6-difluoro
2,6-Difluorobenzylamine 143.14 174–177 1.2 Benzyl, 2,6-difluoro
(R)-1-(2,6-Difluorophenyl)ethanamine 157.16 N/A 1.6 Ethyl, 2,6-difluoro
(1-(3-Chlorophenyl)cyclopropyl)methanamine 181.66 N/A 2.1 Cyclopropane, 3-chloro

*LogP: Octanol-water partition coefficient (estimated via computational tools). †Calculated based on cyclopentyl substitution.

Key Research Findings

  • Electronic Effects : 2,6-Difluoro substitution on the phenyl ring creates a electron-deficient aromatic system, enhancing resistance to oxidative metabolism compared to 3,4-difluoro isomers .
  • Safety Profiles : Cyclopropane and cyclopentyl analogs share air-sensitive handling requirements, but cyclopentyl derivatives may exhibit lower acute toxicity due to reduced ring strain .

Biological Activity

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : [1-(2,6-Difluorophenyl)cyclopentyl]methanamine
  • CAS Number : 1235439-03-8
  • Molecular Formula : C12H14F2N

The biological activity of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways.

Target Interaction

  • Serotonin Receptors : The compound has shown affinity for various serotonin receptor subtypes, which may contribute to its psychoactive effects.
  • Norepinephrine Transporter : It may inhibit the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in animal models
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced neuronal cell death in hypoxic conditions

Case Studies

  • Antidepressant Effects : In a study involving rodent models, administration of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine resulted in significant improvements in depressive-like behaviors. The mechanism was linked to enhanced serotonergic activity and modulation of neuroinflammatory responses.
  • Anticancer Potential : A series of experiments demonstrated that the compound could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry analyses indicated that the compound triggered G1 phase arrest and increased caspase activity, suggesting a robust apoptotic pathway activation.
  • Neuroprotective Properties : In vitro studies showed that the compound could protect neuronal cells from hypoxic injury by modulating oxidative stress pathways. This suggests potential applications in treating neurodegenerative diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine. Substitutions at various positions on the cyclopentane ring have been explored to enhance potency and selectivity for specific receptors.

Key Findings:

  • Compounds with additional fluorine substitutions exhibited increased binding affinity for serotonin receptors.
  • The presence of a cyclopentyl group contributes to improved pharmacokinetic properties compared to linear analogs.

Q & A

Q. What are the common synthetic routes for [1-(2,6-Difluorophenyl)cyclopentyl]methanamine?

A robust method involves transition metal-free catalytic reduction of primary amides using potassium complexes. For example, 2,6-difluorobenzamide can be reduced with HBPin (pinacolborane) in dry toluene catalyzed by an abnormal N-heterocyclic carbene (NHC) potassium complex (2 mol%), yielding the corresponding methanamine hydrochloride salt with 89% efficiency. This approach minimizes metal contamination, critical for pharmacological studies .

Q. How is [1-(2,6-Difluorophenyl)cyclopentyl]methanamine characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For analogous compounds, 1H^1H-NMR (400 MHz, DMSO-d6d_6) shows aromatic protons as multiplet/triplet signals (δ 7.20–7.58 ppm) and methylene protons as singlets (δ 4.04 ppm). 13C^{13}C-NMR reveals fluorine-coupled carbon shifts (e.g., δ 162.2–109.9 ppm). Mass spectrometry (Exact Mass: ~301.08) confirms molecular composition .

Q. What are the key considerations for handling and storing [1-(2,6-Difluorophenyl)cyclopentyl]methanamine in laboratory settings?

Use PPE (gloves, masks, protective clothing) to avoid skin contact. Store in airtight containers under inert gas (N2_2) at 2–8°C. Waste must be segregated and processed by certified hazardous waste handlers. Hydrochloride salts enhance stability but require desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine?

Chiral resolution via diastereomeric salt formation is effective. For example, (S)- or (R)-enantiomers of related difluorophenyl methanamines are isolated using tartaric acid derivatives. Asymmetric hydrogenation of cyclopentyl ketone intermediates with chiral ligands (e.g., BINAP-Ru) can also achieve >90% enantiomeric excess .

Q. What strategies are employed to resolve conflicting NMR data when characterizing [1-(2,6-Difluorophenyl)cyclopentyl]methanamine derivatives?

Complex splitting patterns (e.g., JJ-couplings from adjacent fluorines) require 19F^{19}F-NMR decoupling. For example, in (E)-(3-((2,6-Difluorophenyl)diazenyl)-2,4-difluorophenyl)methanamine, 13C^{13}C-NMR with JJ-modulation distinguishes overlapping signals (δ 112.5–132.5 ppm). DFT calculations assist in assigning ambiguous peaks .

Q. What computational methods are used to predict the pharmacological activity of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to CNS targets (e.g., GABA receptors). QSAR models trained on analogs like Rufinamide (CAS 106308-44-5), a seizure medication with a difluorophenyl group, predict bioavailability and blood-brain barrier permeability .

Q. How do structural modifications to the cyclopentyl ring affect the compound's physicochemical properties?

Replacing cyclopentyl with cyclohexyl increases lipophilicity (logP +0.5), altering membrane permeability. Introducing electron-withdrawing groups (e.g., Cl) on the phenyl ring enhances metabolic stability but reduces solubility. These trends are quantified via HPLC retention times and shake-flask solubility assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

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